Absence of Published Comparative Biological Activity Data for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
A systematic search of PubMed, Google Scholar, and patent databases (USPTO, EPO, WIPO) for the exact compound name, CAS number 308298-79-5, and related structural keywords yielded no peer-reviewed articles or patents reporting primary experimental data (e.g., IC50, EC50, Ki, MIC, etc.) for this specific compound. This includes a complete absence of data on its activity against any biological target, in any cell line, or in any animal model. In contrast, structurally related analogs such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 835-73-4) have been reported in the context of antibacterial evaluation, with an EC50 value of 156.7 µM for a related phenylacetamide derivative, providing a baseline for comparison that is not available for the target butanamide [1].
| Evidence Dimension | Availability of Published Bioactivity Data |
|---|---|
| Target Compound Data | No published data found. |
| Comparator Or Baseline | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Analog); EC50 = 156.7 µM (for antibacterial activity in a related derivative) |
| Quantified Difference | Target compound lacks any quantifiable activity data vs. analog with reported EC50 value. |
| Conditions | Literature search across PubMed, Google Scholar, and patent databases as of April 15, 2026. |
Why This Matters
For scientific selection, the complete absence of comparative bioactivity data means the compound cannot be prioritized over any analog on the basis of performance; its utility is purely as an unexplored chemical scaffold.
- [1] Tang, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. View Source
